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molecular formula C12H15ClN2O2 B8614208 benzyl 2-(1-cyanoethylamino)acetate;hydrochloride

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride

Cat. No. B8614208
M. Wt: 254.71 g/mol
InChI Key: PMOQNBYWGDAJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462050B1

Procedure details

TMSCN (4.27 ml, 32 mmol) was added cautiously (reaction is exothermic) to a stirred solution of glycine benzyl ester (5.3 g, 32 mmol, prepared from the HCl salt by partitioning between EtOAc and NaHCO3 solution) and acetaldehyde (1.8 ml, 32 mmol) in methylene chloride (11 ml). After 4 h the volatiles were removed in vacuo and the residue was taken up in EtOAc and was washed with brine, dried (Na2SO4) and evaporated in vacuo to an oil. The oil was redissolved in EtOAc and 9.9 M HCl in EtOH (38.4 mmol) was added to give a crystalline precipitate which was isolated by filtration and washing with EtOAc, to give 1-11: 1H NMR (CDCl3) δ1.49 (d, J=7.1 Hz, 3 H, CH3), 3.54 (d, J=17.3 Hz, 1 H, CHAHB), 3.64 (d, J=17.3 Hz, 1 H, CHAHB), 3.74 (q, J=7.0 Hz, 1 H, a-CH), 5.18 (s, 2 H, CH2O), 7.36 (s, 5 H, Ph).
Name
Quantity
4.27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
38.4 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.8 mL
Type
reactant
Reaction Step Five
Quantity
11 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Si]([C:5]#[N:6])(C)(C)C.[CH2:7]([O:14][C:15](=[O:18])[CH2:16][NH2:17])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[ClH:19].C([O-])(O)=O.[Na+].[CH:25](=O)[CH3:26].CCO>C(Cl)Cl.CCOC(C)=O>[ClH:19].[CH2:7]([O:14][C:15](=[O:18])[CH2:16][NH:17][CH:25]([C:5]#[N:6])[CH3:26])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4,9.10|

Inputs

Step One
Name
Quantity
4.27 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
38.4 mmol
Type
reactant
Smiles
CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 h the volatiles were removed in vacuo
Duration
4 h
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was redissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
to give a crystalline precipitate which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washing with EtOAc
CUSTOM
Type
CUSTOM
Details
to give 1-11

Outcomes

Product
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)OC(CNC(C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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